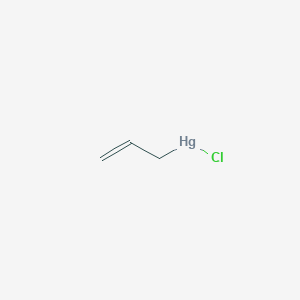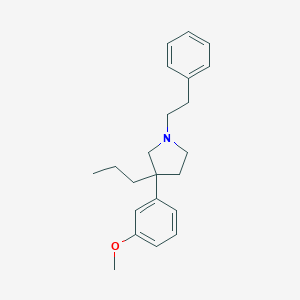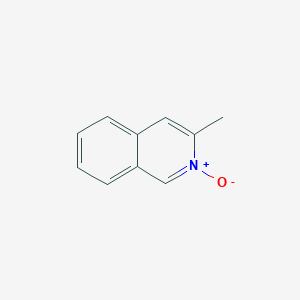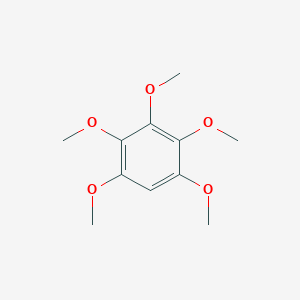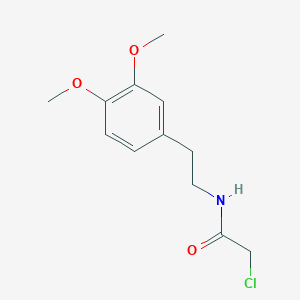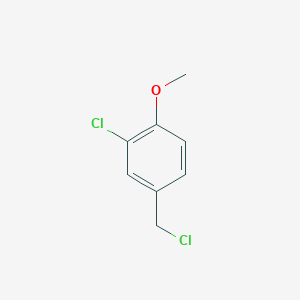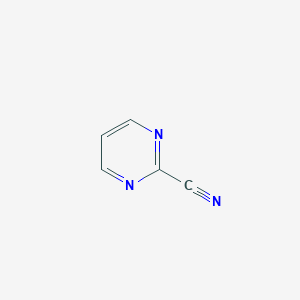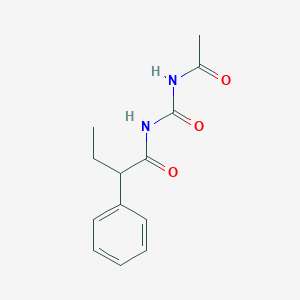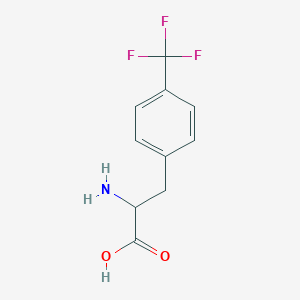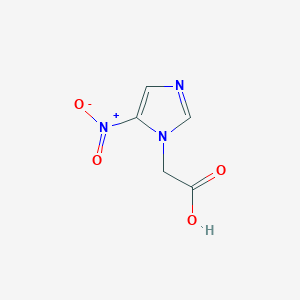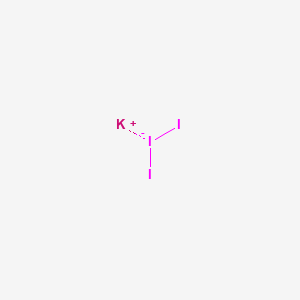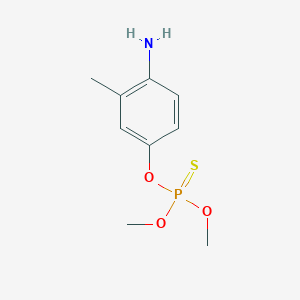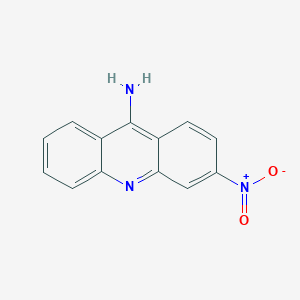
Acridine, 9-amino-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridine, 9-amino-3-nitro-, is a heterocyclic organic compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 223-225°C. Acridine, 9-amino-3-nitro-, is a derivative of acridine and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of acridine, 9-amino-3-nitro-, varies depending on its application. As a fluorescent probe, it intercalates into the DNA and RNA helix, causing a shift in the absorption and emission spectra. As a photosensitizer, it generates singlet oxygen upon light activation, which leads to cell death in cancer cells. As an antimicrobial agent, it disrupts the cell membrane and inhibits DNA replication and protein synthesis. As an anti-cancer agent, it induces apoptosis and inhibits cell proliferation.
Future Directions
There are several future directions for acridine, 9-amino-3-nitro-, in scientific research. It has the potential to be used as a diagnostic tool for cancer and infectious diseases. It could also be explored for its potential as a therapeutic agent for cancer and antimicrobial infections. Additionally, further studies could be conducted to elucidate its mechanism of action and potential side effects.
Conclusion
Acridine, 9-amino-3-nitro-, is a heterocyclic organic compound that has been widely used in scientific research due to its unique properties. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Acridine, 9-amino-3-nitro-, has the potential to be used in various applications, including as a fluorescent probe, photosensitizer, antimicrobial agent, and anti-cancer agent. Further studies are needed to fully understand its potential and limitations in scientific research.
Biochemical And Physiological Effects
Acridine, 9-amino-3-nitro-, has been found to have various biochemical and physiological effects. It has been shown to cause DNA damage and inhibit DNA repair mechanisms. It has also been found to induce oxidative stress and cause lipid peroxidation. In addition, it has been shown to affect the mitochondrial membrane potential and cause mitochondrial dysfunction.
Advantages And Limitations For Lab Experiments
Acridine, 9-amino-3-nitro-, has several advantages for lab experiments, including its fluorescent properties, antimicrobial activity, and potential as an anti-cancer agent. However, it also has limitations, including its potential cytotoxicity, limited solubility in aqueous solutions, and potential for non-specific binding.
Synthesis Methods
Acridine, 9-amino-3-nitro-, can be synthesized using various methods, including the nitration of acridine followed by reduction of the nitro group. Another method involves the reaction of 9-chloroacridine with nitrous acid to obtain 9-nitroacridine, which is then reduced to acridine, 9-amino-3-nitro-. The synthesis method employed depends on the desired yield, purity, and properties of the compound.
Scientific Research Applications
Acridine, 9-amino-3-nitro-, has been used in scientific research for various applications. It has been used as a fluorescent probe for DNA and RNA due to its ability to intercalate into nucleic acids. It has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Acridine, 9-amino-3-nitro-, has been studied for its antimicrobial properties and has been found to be effective against various bacteria and fungi. Additionally, it has been explored for its potential as an anti-cancer agent and has shown promising results in vitro.
properties
CAS RN |
14252-03-0 |
|---|---|
Product Name |
Acridine, 9-amino-3-nitro- |
Molecular Formula |
C13H9N3O2 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
3-nitroacridin-9-amine |
InChI |
InChI=1S/C13H9N3O2/c14-13-9-3-1-2-4-11(9)15-12-7-8(16(17)18)5-6-10(12)13/h1-7H,(H2,14,15) |
InChI Key |
RFGXJQLQGRJKMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])N |
Other CAS RN |
14252-03-0 |
synonyms |
3-Nitroacridin-9-amine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




